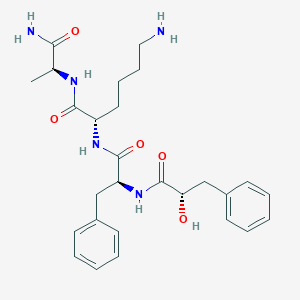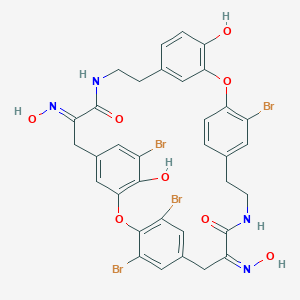![molecular formula C22H26ClN3O3 B236943 Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member BTK. BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Wirkmechanismus
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to its cognate antigen. BTK activation leads to downstream signaling events that promote B-cell survival and proliferation.
Inhibition of BTK by Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate leads to disruption of B-cell receptor signaling and subsequent inhibition of B-cell survival and proliferation. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been shown to induce apoptosis in B-cell lymphoma cells through inhibition of BTK.
Biochemische Und Physiologische Effekte
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been shown to have potent inhibitory activity against BTK in biochemical assays. In preclinical studies, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has shown efficacy in various B-cell lymphoma models, including diffuse large B-cell lymphoma, mantle cell lymphoma, and follicular lymphoma. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has shown a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. The most common adverse events associated with Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate include diarrhea, fatigue, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several advantages for lab experiments, including its potency and selectivity for BTK. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
One limitation of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to formulate Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate for in vivo studies. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For the development of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate include combination therapy for the treatment of B-cell malignancies and potential applications in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-ethylpiperazine with 4-chlorobenzoic acid to form 4-(4-ethylpiperazin-1-yl)benzoic acid, which is then reacted with 4-chlorophenylacetyl chloride to form 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoic acid. The final step involves the esterification of the carboxylic acid with methyl iodide to form Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has shown potent inhibition of BTK activity and has demonstrated efficacy in various B-cell lymphoma models. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has shown promising results in patients with relapsed or refractory B-cell lymphoma. In a phase 1 study, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate showed a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is currently being evaluated in several phase 2 clinical trials for the treatment of B-cell malignancies.
Eigenschaften
Produktname |
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate |
|---|---|
Molekularformel |
C22H26ClN3O3 |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-25-10-12-26(13-11-25)20-9-6-17(22(28)29-2)15-19(20)24-21(27)14-16-4-7-18(23)8-5-16/h4-9,15H,3,10-14H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
AWXGLLJLHXMSIQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)




![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)


![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)